molecular formula C5H2Cl2N2O4S B3013873 2-Chloro-5-nitropyridine-3-sulfonyl chloride CAS No. 6684-05-5

2-Chloro-5-nitropyridine-3-sulfonyl chloride

Cat. No.: B3013873
CAS No.: 6684-05-5
M. Wt: 257.04
InChI Key: FNUOJWVXAFKPJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5-nitropyridine-3-sulfonyl chloride typically involves the chlorination of 5-nitropyridine-3-sulfonyl chloride. The reaction conditions often include the use of thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-5-nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-nitropyridine-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is investigated for its potential biological activity and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine and sulfonyl chloride groups are reactive sites that can undergo substitution and addition reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

2-Chloro-5-nitropyridine-3-sulfonyl chloride can be compared with similar compounds such as:

    2-Chloro-5-nitropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

    5-Nitropyridine-3-sulfonyl chloride: Lacks the chlorine atom, affecting its reactivity towards nucleophiles.

    2-Chloro-3-nitropyridine: Lacks the sulfonyl chloride group, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its combination of reactive sites, which allows it to participate in a wide range of chemical reactions and applications .

Biological Activity

2-Chloro-5-nitropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and reactivity. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN2O3SC_6H_4ClN_2O_3S. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position enhances its reactivity, making it suitable for various chemical transformations.

PropertyValue
Molecular Weight208.62 g/mol
Melting Point109-111 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its ability to act as a reactive electrophile. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to modify biomolecules such as proteins and nucleic acids. This reactivity is crucial for its potential applications in drug design and development.

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds with varied biological activities.
  • Redox Reactions : The nitro group can undergo reduction to form an amino group, which may enhance the compound's biological properties.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties. The following are notable findings:

  • Antimicrobial Activity : Compounds related to pyridine sulfonyl chlorides have shown effectiveness against various bacterial strains. The presence of the nitro group is believed to enhance interaction with microbial targets, leading to increased potency .
  • Anticancer Potential : Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been explored in the context of inhibiting PRMT5, a protein implicated in several cancers .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Inhibition of PRMT5 : Research demonstrated that compounds derived from this sulfonyl chloride effectively inhibited PRMT5 activity in cancer cells with MTAP deletions, suggesting a potential therapeutic avenue for targeted cancer therapies .
  • Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. Some derivatives exhibited significant antimicrobial activity against resistant strains of bacteria.

Comparative Analysis

Comparing this compound with similar compounds reveals its unique advantages:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-nitropyridineLacks sulfonyl chlorideLess reactive
5-Nitropyridine-3-sulfonyl chlorideLacks chlorineDifferent reactivity profile
6-Nitropyridine-3-sulfonyl chlorideNitro at position 6Varies in antimicrobial activity

Properties

IUPAC Name

2-chloro-5-nitropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O4S/c6-5-4(14(7,12)13)1-3(2-8-5)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUOJWVXAFKPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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